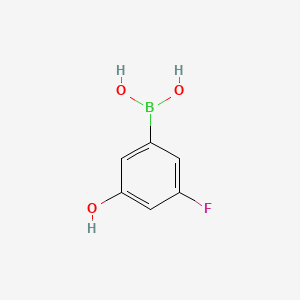
3-Fluoro-5-hydroxyphenylboronic acid
Übersicht
Beschreibung
3-Fluoro-5-hydroxyphenylboronic acid, also known by its CAS number 871329-82-7, is a compound with the molecular formula C6H6BFO3 . It has a molecular weight of 155.92 g/mol . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI string for 3-Fluoro-5-hydroxyphenylboronic acid isInChI=1S/C6H6BFO3/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,9-11H . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . Chemical Reactions Analysis
While specific chemical reactions involving 3-Fluoro-5-hydroxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
3-Fluoro-5-hydroxyphenylboronic acid has a topological polar surface area of 60.7 Ų and a complexity of 133 . It is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Properties : Phenylboronic acid and benzoxaborole derivatives, including compounds related to 3-Fluoro-5-hydroxyphenylboronic acid, have shown significant antiproliferative and proapoptotic effects, particularly in ovarian cancer cells. These compounds act in a cell cycle-specific manner, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Antifungal Activity : Isomers of formylphenylboronic acids, including fluorine-substituted derivatives, have demonstrated effectiveness against various fungal strains, highlighting their potential as antifungal agents. Specifically, 4-fluoro-2-formylphenylboronic acid showed potent antifungal properties (Borys et al., 2019).
Pharmacological Applications : The Suzuki cross-coupling reaction involving arylboronic acids, including fluorine-containing derivatives, has been utilized to synthesize thiophene derivatives with potential medicinal applications. These compounds exhibit properties like biofilm inhibition and anti-thrombolytic activity (Ikram et al., 2015).
Glucose Sensing : Fluorine-containing phenylboronic acids have been used in the development of sensitive and selective glucose sensors. These sensors utilize the specific binding properties of boronic acids for glucose detection, which is vital in biological studies and medical diagnostics (Huang et al., 2013).
Fluorescence Studies : The fluorescence quenching mechanisms of boronic acid derivatives, including fluorine-substituted compounds, have been explored. This research contributes to understanding the photophysical properties of these compounds, which can be applied in bioanalytical chemistry (Geethanjali et al., 2015).
Enzyme-Free Glucose Sensing : Studies have synthesized new monomers, such as fluoro-containing phenylboronic acids, for enzyme-free glucose sensing, highlighting their application in developing non-enzymatic biosensors (Bao et al., 2021).
pH Sensors : 3-Fluoro-5-hydroxyphenylboronic acid has been utilized in synthesizing pH-dependent fluorophores, which are sensitive to pH changes and exhibit fluorescence shifts. Such compounds are valuable in biological research, especially in cellular studies (Unciti-Broceta et al., 2009).
Cerebrospinal Fluid Analysis : This compound has been used as an internal standard in high-performance liquid chromatography for determining various metabolites in cerebrospinal fluid, indicating its role in biochemical analysis (Scheinin et al., 1983).
Organic Synthesis : The compound's derivatives have been studied for their structural properties and applications in organic synthesis, including their role in synthesizing new heterocyclic compounds (Nemykin et al., 2011).
Vibrational Spectroscopic Studies : The molecular structure and vibrational frequencies of phenylboronic acids, including fluorine-substituted variants, have been investigated, contributing to the understanding of their physical and chemical properties (Sert et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-fluoro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBZIEXCTPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660141 | |
| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-hydroxyphenylboronic acid | |
CAS RN |
871329-82-7 | |
| Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



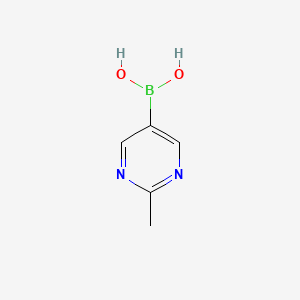
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
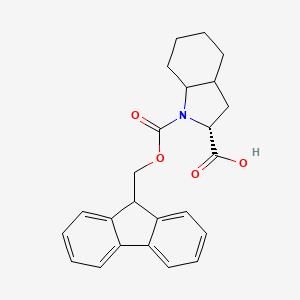
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
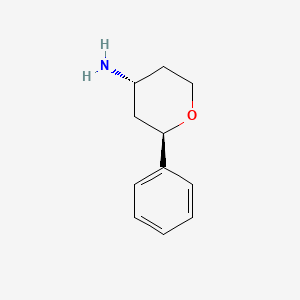



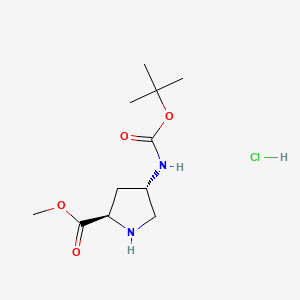

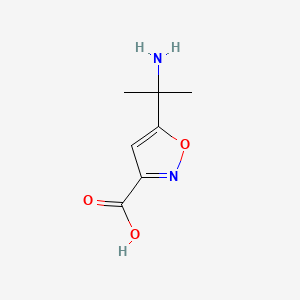
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
